molecular formula C21H21N5O3 B2682852 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537003-04-6

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2682852
CAS No.: 537003-04-6
M. Wt: 391.431
InChI Key: XUFHJLCAESVERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which enhances its biological activity and selectivity .

Biological Activity

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in antibacterial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for further development and application in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C21H21N5O3
  • Molecular Weight : 391.431 g/mol
  • IUPAC Name : this compound

This compound exhibits a complex structure that contributes to its biological interactions. The presence of the dimethoxyphenyl group is particularly significant in influencing its pharmacological properties.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), which plays a vital role in cell cycle regulation. By inhibiting CDK2 activity, the compound can significantly affect cellular proliferation and growth.

Biochemical Pathways

The inhibition of CDK2 leads to disruption in the CDK2/cyclin A2 pathway, which is crucial for cell cycle progression. This mechanism highlights the potential of this compound as an anticancer agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties:

  • In vitro Studies : The compound has demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 14.5 µM to 19.4 µM .
Cell LineIC50 (µM)Reference
MCF-719.4
A54914.5

Antiviral Activity

Research has shown that triazolopyrimidine derivatives can inhibit HIV replication by targeting the RNase H function of reverse transcriptase:

  • HIV Inhibition : Compounds structurally similar to our target have been evaluated for their ability to inhibit HIV with IC50 values in the low micromolar range (e.g., 0.41 µM for some derivatives) . Although specific data on our compound's antiviral activity is limited, its structural analogs suggest potential efficacy against viral infections.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of triazolopyrimidine derivatives:

  • Anticancer Evaluation : A series of synthesized compounds based on the triazolopyrimidine scaffold were tested against various cancer cell lines. The results indicated that modifications at specific positions on the scaffold significantly influenced anticancer activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, structural modifications that enhance binding affinity to CDK2 have been identified as key factors contributing to increased anticancer potency .
  • Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for compounds similar to our target, indicating good bioavailability and metabolic stability .

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFHJLCAESVERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.